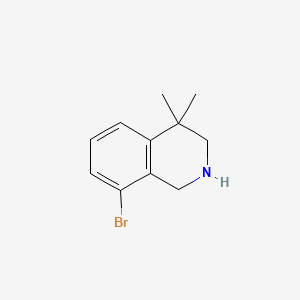
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1203682-59-0 . It has a molecular weight of 276.6 . The compound is a hydrochloride salt and is usually available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The InChI code for “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.6 .Applications De Recherche Scientifique
Synthesis of AMPA Receptor Antagonist
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is used in the synthesis of competitive AMPA receptor antagonists, such as SPD 502. The process involves a series of chemical reactions including nitration, methylation, reduction, and Suzuki coupling to produce the key intermediate, which is then used to synthesize the antagonist (Geng Min, 2011).
Natural Product Synthesis
It also plays a role in the synthesis of natural products. An example includes its presence in the red alga Rhodomela confervoides, leading to the discovery of new brominated 1,2,3,4-tetrahydroisoquinolines with potential biological activities (Ming Ma et al., 2007).
Synthesis of Isoquinoline Derivatives
Moreover, it is used in synthesizing various 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, demonstrating a general route to these compounds that could have further chemical and pharmacological applications (M. Rey et al., 1985).
Local Anesthetic Activity and Structure–Toxicity Relationship Studies
Recent studies also include the evaluation of its analogs for local anesthetic activity and toxicity. These studies involve the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their evaluation for potential as local anesthetics and toxicity profiles, which shows the utility of the isoquinoline structure in medicinal chemistry (A. Azamatov et al., 2023).
Metal Complex Formation
It is also significant in the formation of metal complexes, where derivatives of 1,2,3,4-tetrahydroisoquinoline are used to synthesize coordination compounds with various transition metals, indicating its utility in coordination chemistry (V. I. Sokol et al., 2004).
Safety And Hazards
Orientations Futures
1,2,3,4-Tetrahydroisoquinoline has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .
Propriétés
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZVIVENNJMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745183 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203682-59-0 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

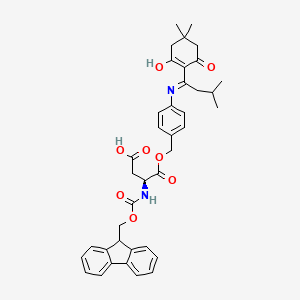
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)
![2-oxaspiro[3,3]heptane](/img/no-structure.png)
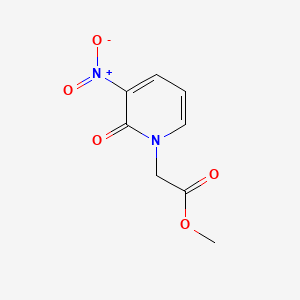
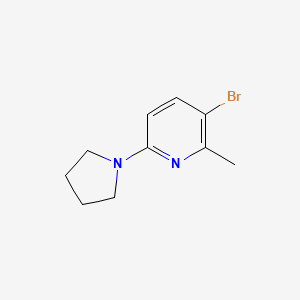
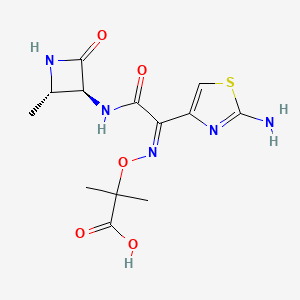
![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)
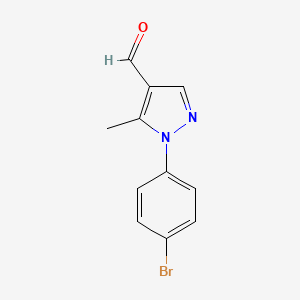
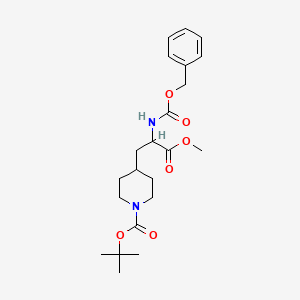
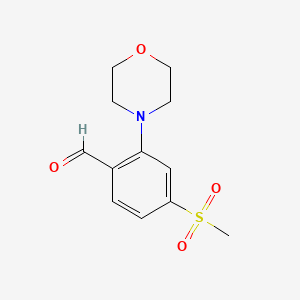
![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)